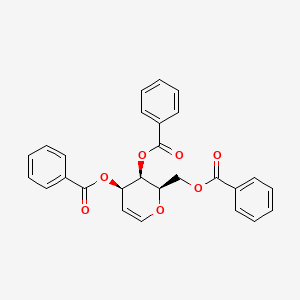
Tri-O-benzoyl-D-galactal
Vue d'ensemble
Description
Tri-O-benzoyl-D-galactal is a biochemical compound used for proteomics research . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides .
Molecular Structure Analysis
The molecular formula of this compound is C27H22O7 . Its molecular weight is 458.46 . The SMILES string representation is O=C(OC[C@H]1OC=CC@@Hc2ccccc2)[C@H]1OC(=O)c3ccccc3)c4ccccc4 .Chemical Reactions Analysis
While this compound is known to be an important building block for both solution- and solid-phase synthesis of oligosaccharides , the specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 458.46 . It appears as a white powder . The compound should be stored at 0-8 °C .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Tri-O-acetyl-D-galactal has been used in reactions with potassium thiobenzoate and ceric ammonium nitrate at low temperatures, leading to the introduction of a benzoylthio group and an O-nitro group. This process results in compounds like methyl 3,4,6-tri-O-acetyl-2-S-benzoyl-2-thio-β-D-galactopyranoside, useful in further chemical synthesis (Knapp, Lehmann, & Schwesinger, 1979).
Applications in Organic Chemistry
- Tri-O-acetyl-D-galactal undergoes a Ferrier rearrangement when treated with hydrogen peroxide–molybdenum trioxide, forming 2,3-unsaturated anomeric hydroperoxides. These hydroperoxides can be used for enantioselective epoxidation of prochiral allylic alcohols (Mostowicz, Jurczak, Hamann, Höft, & Chmielewski, 1998).
Catalysis and Derivative Formation
- In the presence of Aluminum triflate, 3,4,6-Tri-O-acetyl-D-galactal can be converted into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans, which upon further processing yield chiral chromenes or chromans (Simelane, Kinfe, Muller, & Williams, 2014).
Synthesis of Amino Sugars
- 3,4,6-Tri-O-benzyl-2-nitro-D-galactal, a derivative of Tri-O-benzoyl-D-galactal, is used in the synthesis of 2-deoxy-2-nitrogalactopyranosides, important in the production of 2-acetylamino-2-deoxy derivatives (Das & Schmidt, 1998).
Preparation of Galactans
- Galactans of varying lengths can be synthesized from 2,3,4-tri-O-benzoyl-β-D-galactopyranosyl fluoride, a compound derived from this compound, using lanthanum perchlorate and an initiator alcohol (Dräger & Basu, 2014).
Synthesis of Dideoxygalactopyranoses
- This compound is crucial in the synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside, a key intermediate in the preparation of 2,3- and 2,6-dideoxy galactopyranosides (Ding, Chun, Zhang, & Li, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Tri-O-benzoyl-D-galactal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .
Mode of Action
As a building block in oligosaccharide synthesis, it likely participates in glycosylation reactions, forming glycosidic bonds with other monosaccharides or oligosaccharides .
Biochemical Pathways
This compound is involved in the biochemical pathways of oligosaccharide synthesis . These pathways are complex and involve numerous enzymes, including glycosyltransferases, which catalyze the formation of glycosidic bonds .
Result of Action
The result of this compound’s action is the formation of oligosaccharides, which have various biological functions depending on their structure and the cells in which they are expressed .
Action Environment
The efficacy and stability of this compound likely depend on the conditions under which the synthesis reactions are carried out, including temperature, pH, and the presence of catalysts or enzymes . .
Analyse Biochimique
Biochemical Properties
Tri-O-benzoyl-D-galactal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides . It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules . These interactions are crucial for the formation of glycosidic bonds, which are essential for the structure and function of many biomolecules. Additionally, this compound can interact with proteins and other biomolecules through its benzoyl groups, which can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of glycosyltransferases, leading to changes in the glycosylation patterns of proteins and lipids . These changes can affect cell signaling pathways by altering the interactions between cell surface receptors and their ligands. Furthermore, this compound can impact gene expression by modifying the glycosylation of transcription factors and other regulatory proteins . This compound also affects cellular metabolism by influencing the synthesis and degradation of glycosylated molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with glycosyltransferases and other biomolecules . It acts as a substrate for these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules . This process involves the formation of a glycosidic bond between the glycosyl group of this compound and the acceptor molecule . Additionally, the benzoyl groups of this compound can form non-covalent interactions with proteins and other biomolecules, influencing their structure and function . These interactions can lead to changes in enzyme activity, protein stability, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products of this compound can have different biochemical properties and may affect cellular function differently . Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in glycosylation patterns and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can modulate glycosylation patterns and influence cellular processes without causing significant toxicity . At high doses, this compound can have toxic effects, including cell death and tissue damage . These adverse effects are likely due to the accumulation of the compound and its degradation products in tissues . Threshold effects have been observed, where the impact of this compound on cellular processes increases sharply above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glycosylation . It interacts with glycosyltransferases and other enzymes involved in the synthesis and degradation of glycosylated molecules . These interactions can affect metabolic flux and the levels of various metabolites . For example, this compound can influence the synthesis of glycosylated proteins and lipids, which are important for cell signaling and membrane structure . Additionally, this compound can affect the degradation of glycosylated molecules, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of this compound in specific tissues and cells . For example, this compound may accumulate in tissues with high levels of glycosyltransferases, where it can modulate glycosylation processes . The distribution of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . The localization of this compound can affect its activity and function, as it can interact with different enzymes and biomolecules in these compartments . For example, in the Golgi apparatus, this compound can modulate the activity of glycosyltransferases and influence the glycosylation of proteins and lipids .
Propriétés
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFEFRJEYIEGH-WXFUMESZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512596 | |
| Record name | 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34948-79-3 | |
| Record name | 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)
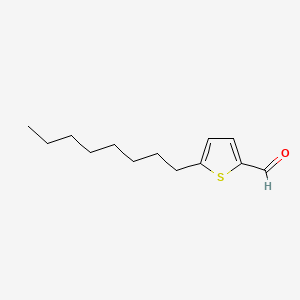

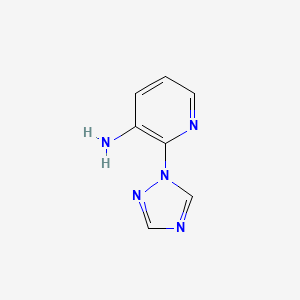
![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)
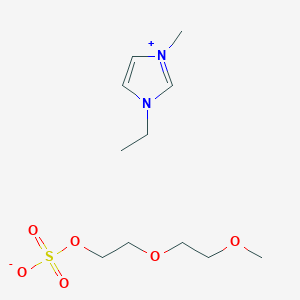

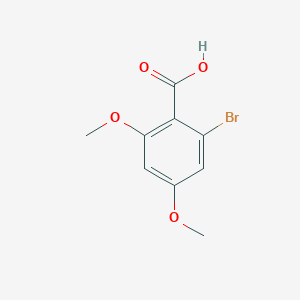
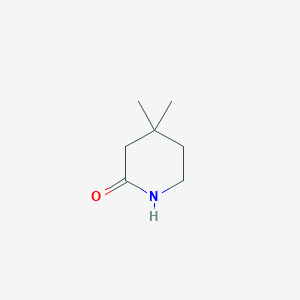
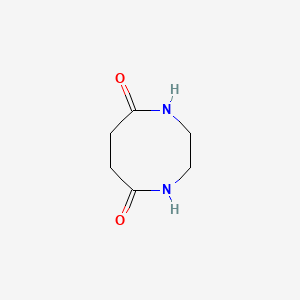


![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)